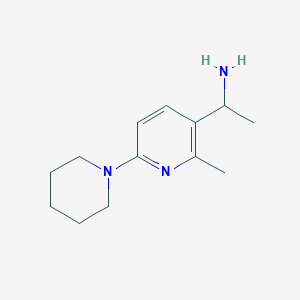

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine

Description

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is a substituted pyridine derivative featuring a piperidine ring at the 6-position and a methyl group at the 2-position of the pyridine core.

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C13H21N3/c1-10(14)12-6-7-13(15-11(12)2)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,14H2,1-2H3 |

InChI Key |

ZJZXMKFJLGFPQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCCC2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched substituted piperidines . The reaction conditions often involve hydrogenation, cyclization, cycloaddition, annulation, and amination .

Industrial Production Methods: Industrial production methods for piperidine derivatives focus on cost-effective and scalable processes. These methods often involve multicomponent reactions and the use of readily available starting materials to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is primarily investigated for its potential as a therapeutic agent. Research indicates that it may play a role in treating various central nervous system (CNS) disorders due to its interaction with neurotransmitter systems.

Neuropharmacological Effects

Studies have shown that compounds similar to 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine exhibit significant activity at various receptor sites, including:

- Serotonin Receptors : Modulating serotonin levels can influence mood and anxiety disorders.

- Dopamine Receptors : Potential applications in treating schizophrenia and Parkinson's disease.

A notable study indicated that derivatives of this compound could inhibit specific enzyme pathways associated with metabolic syndromes, such as type 2 diabetes and obesity .

Therapeutic Uses

The compound has been explored for its potential in treating:

- Cognitive Disorders : Preliminary findings suggest it may help ameliorate symptoms of cognitive decline and dementia, including Alzheimer's disease.

Case Studies

- Alzheimer's Disease : In vitro studies demonstrated that the compound could inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This suggests a potential neuroprotective effect .

- Metabolic Syndrome : Research indicates that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme linked to metabolic syndrome. This inhibition may help manage conditions like insulin resistance and hypertension .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine

- Structure : Replaces the piperidine group with a morpholine ring.

- Key Differences : Morpholine introduces an oxygen atom, enhancing polarity and hydrogen-bond acceptor capacity compared to piperidine. This may improve aqueous solubility but reduce lipophilicity.

- Applications : Likely used in similar research contexts as a bioisostere for piperidine-containing analogs .

[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine

1-(6-Ethoxypyridin-2-yl)methanamine

- Structure : Substitutes the piperidine and methyl groups with an ethoxy group at the 6-position.

- Key Differences : The ethoxy group is a strong electron-donating substituent, which may shift the electronic properties of the pyridine ring and influence binding to enzymes or receptors.

- Applications : Ethoxy-substituted pyridines are common intermediates in agrochemical and pharmaceutical synthesis .

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine

1-(2-Methyl-6-(triazol-4-yl)pyridin-3-yl)-3-substituted Ureas

- Structure : Replaces the piperidine group with a triazole ring and adds a urea moiety.

- Key Differences : The triazole introduces additional hydrogen-bonding sites, while the urea group enhances interactions with proteases or kinases.

- Applications : Triazole-urea hybrids are frequently investigated as kinase inhibitors or antimicrobial agents .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine | C13H21N3 | 219.33 g/mol | Piperidine, methyl, ethanamine | Drug discovery intermediates |

| 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine | C12H19N3O | 221.30 g/mol | Morpholine | Bioisosteric research |

| [6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine | C12H19N3 | 205.30 g/mol | 4-Methylpiperidine | CNS-targeting agents |

| 1-(6-Ethoxypyridin-2-yl)methanamine | C8H12N2O | 152.20 g/mol | Ethoxy | Agrochemical intermediates |

| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine | C9H14N2O2 | 182.22 g/mol | 2-Methoxyethoxy | Solubility-enhanced drug candidates |

Research Findings and Trends

- Piperidine vs. Morpholine : Piperidine-containing analogs generally exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration, while morpholine derivatives are prioritized for peripheral targets .

- Substituent Effects : Methyl groups on heterocycles (e.g., 4-methylpiperidine) improve metabolic stability by blocking oxidative sites .

- Polar Substituents : Ether-linked groups (e.g., methoxyethoxy) are leveraged in prodrug design to enhance water solubility .

Biological Activity

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 218.30 g/mol

- CAS Number : 1355196-03-0

Pharmacological Properties

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine exhibits a range of pharmacological activities, including:

- Monoamine Oxidase Inhibition : Studies have shown that compounds similar to this structure can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition is crucial for the treatment of depression and neurodegenerative disorders .

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that related compounds showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The mechanisms through which 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. This dual inhibition can enhance cholinergic neurotransmission .

- Neuroprotective Effects : By modulating neurotransmitter levels and exhibiting antioxidant properties, this compound may protect neuronal cells from oxidative stress and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| MAO Inhibition | IC values ranging from 21 nM to 46 nM | |

| Anticancer | Induces apoptosis in FaDu hypopharyngeal cells | |

| Cholinesterase Inhibition | Effective against AChE and BuChE |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | IC (nM) | Activity Type |

|---|---|---|

| 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine | 21 | MAO Inhibition |

| Safinamide | 20 | MAO Inhibition |

| Bleomycin | - | Anticancer |

Case Study 1: Neuroprotective Effects in Alzheimer's Disease

A study conducted on a series of piperidine derivatives demonstrated that certain modifications to the structure enhanced their ability to inhibit AChE, leading to improved cognitive function in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier was also noted, indicating its potential for central nervous system applications .

Case Study 2: Cancer Cell Line Testing

In vitro testing of related compounds revealed significant cytotoxicity against several cancer cell lines, including FaDu (hypopharyngeal carcinoma). The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the piperidine moiety plays a critical role in biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.